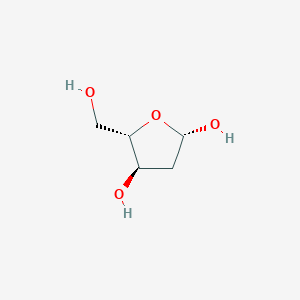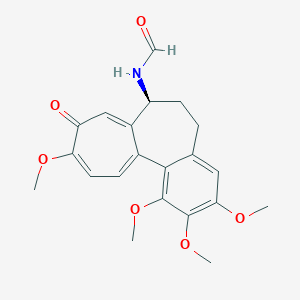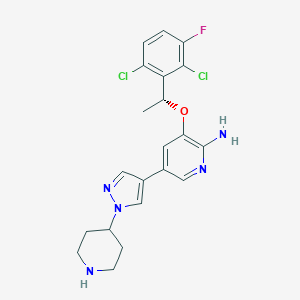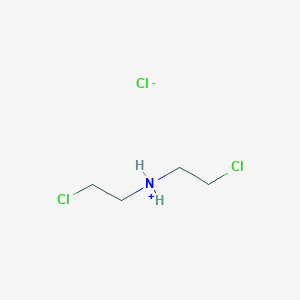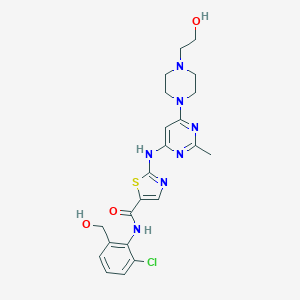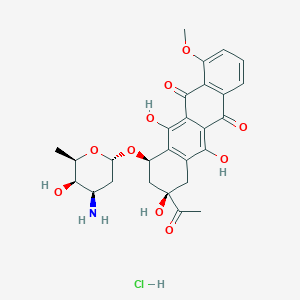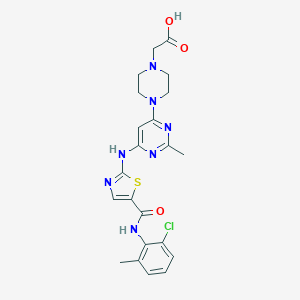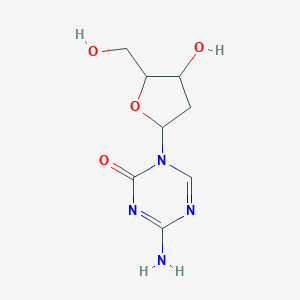
Ethambutol, meso-
Overview
Description
Ethambutol, also known as meso-Ethambutol, is an antimycobacterial agent used in the prophylaxis and treatment of tuberculosis (TB) . It has a molecular formula of C10H24N2O2, with an average mass of 204.310 Da and a mono-isotopic mass of 204.183777 Da .
Synthesis Analysis
Ethambutol’s synthesis involves the derivatization with phenethyl isocyanate (PEIC) at room temperature for 90 minutes . Another study mentions the production of a crystalline product as a mixture of two diastereomers IVb .
Molecular Structure Analysis
The molecular structure of Ethambutol, meso- is C10H24N2O2 .
Chemical Reactions Analysis
Meso compounds like Ethambutol can exist in many different forms such as pentane, butane, heptane, and even cyclobutane .
Physical And Chemical Properties Analysis
Ethambutol has a density of 1.0±0.1 g/cm3, a boiling point of 345.3±22.0 °C at 760 mmHg, and a flash point of 113.7±12.9 °C. It has 4 H bond acceptors, 4 H bond donors, and 9 freely rotating bonds .
Scientific Research Applications
Nano-Formulation for Sustained Drug Release
Researchers have developed nano-formulations of Ethambutol to achieve a sustained release over a longer period, which could potentially improve treatment adherence and outcomes in TB therapy .
Study of Drug Resistance Mechanisms
Ethambutol’s interaction with cell wall arabinosyltransferases and its impact on resistance mutations found in TB patients is a significant area of study, providing insights into drug resistance mechanisms .
Ophthalmological Research
Ethambutol is known to cause optic neuropathy, and research into the mechanism of this side effect is ongoing. Understanding this could lead to safer drug designs and usage guidelines .
Mechanism of Action
Target of Action
Ethambutol primarily targets the arabinosyltransferases enzymes (embA, embB, and embC) in Mycobacterium tuberculosis . These enzymes are crucial for the synthesis of arabinogalactan, a vital component of the mycobacterial cell wall .
Mode of Action
Ethambutol inhibits arabinosyltransferases, preventing the polymerization of arabinose into arabinan and subsequently arabinogalactan . This inhibition disrupts the formation of the cell wall, leading to a reduction in the number of binding sites for mycolic acid. Consequently, mycolic acid, trehalose monomycolate, and trehalose dimycolate accumulate within the cell .
Biochemical Pathways
The inhibition of arabinosyltransferases affects the cell wall biosynthesis pathway . The disruption in arabinogalactan synthesis leads to weakened cell walls, making the bacteria more susceptible to osmotic pressure and other environmental stresses . Additionally, reduced levels of lipoarabinomannan, a cell surface molecule, may interfere with the bacterium’s interaction with host cells .
Pharmacokinetics
Ethambutol is well-absorbed orally, with peak plasma concentrations occurring within 2-4 hours . It is distributed widely in body tissues and fluids, including the lungs, kidneys, and cerebrospinal fluid. Ethambutol is primarily excreted unchanged in the urine, with a half-life of approximately 3-4 hours in individuals with normal renal function . The compound’s bioavailability is influenced by its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
At the molecular level, ethambutol’s inhibition of cell wall synthesis results in bacteriostasis, preventing the growth and replication of Mycobacterium tuberculosis . At the cellular level, this leads to weakened bacterial cells that are more easily targeted by the host’s immune system and other antimicrobial agents .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence ethambutol’s efficacy and stability. For instance, acidic environments may reduce the drug’s activity, while higher temperatures can increase its degradation rate . Additionally, the presence of other drugs, such as isoniazid and rifampin, can enhance ethambutol’s efficacy through synergistic effects .
Ethambutol remains a critical component in the treatment of tuberculosis, particularly in combination therapies aimed at preventing resistance and ensuring comprehensive bacterial eradication.
Safety and Hazards
properties
IUPAC Name |
(2S)-2-[2-[[(2R)-1-hydroxybutan-2-yl]amino]ethylamino]butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N2O2/c1-3-9(7-13)11-5-6-12-10(4-2)8-14/h9-14H,3-8H2,1-2H3/t9-,10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUTYOVWOVBAKS-AOOOYVTPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCCNC(CC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CO)NCCN[C@@H](CC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90143374 | |
| Record name | Ethambutol, meso- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90143374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethambutol, meso- | |
CAS RN |
10054-06-5 | |
| Record name | Ethambutol, meso- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010054065 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethambutol, meso- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90143374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHAMBUTOL, MESO- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SH638YWNG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How can I separate the different stereoisomers of Ethambutol?
A1: Chiral HPLC, specifically utilizing a Pirkle, covalent D-phenylglycine column, has proven effective in separating the enantiomers (−)-(R,R)-Ethambutol and (+)-(S,S)-Ethambutol, as well as the optically inactive (meso)-(R,S)-Ethambutol. This separation is achievable through derivatizing the Ethambutol isomers with perbenzoyl groups before analysis. []
Q2: Can circular dichroism (CD) spectroscopy be used to differentiate between the Ethambutol stereoisomers?
A2: Yes, CD spectroscopy, both independently and in conjunction with HPLC, can differentiate between the Ethambutol stereoisomers. This technique allows for the confirmation of the absolute stereochemistry of each Ethambutol stereoisomer and its precursor 2-aminobutan-1-ol by analyzing "exciton coupling" phenomena. []
Q3: What is the crystal structure of (R,S)-Ethambutol dihydrochloride?
A3: (R,S)-Ethambutol dihydrochloride exists as a zwitterionic amino-sulfate system, with both nitrogen atoms protonated. The molecule possesses a center of symmetry. The crystal structure also reveals a network of intermolecular hydrogen bonds (O—H⋯N and N—H⋯O) between the molecules and solvent water molecules. []
Q4: Are there different polymorphic forms of (R,S)-Ethambutol dihydrochloride, and if so, what is their relationship?
A4: Yes, (R,S)-Ethambutol dihydrochloride exists in two polymorphic forms, Form I and Form II. These forms display enantiotropic and reversible transformation behavior, transitioning from single-crystal to single-crystal. Although structurally similar, their thermodynamic relationship has been investigated through various techniques, including variable-temperature solid-state carbon-13 nuclear magnetic resonance, variable-temperature powder X-ray diffraction, differential scanning calorimetry, and optical microscopy. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



